4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid
Description
4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid (CAS 300732-22-3) is a heterocyclic compound featuring a pyrrolo[3,2-b]quinoxaline core fused to a benzoic acid moiety. The pyrroloquinoxaline scaffold is substituted at the 2-position with an amino group (-NH₂) and at the 3-position with a cyano group (-CN).
Properties
CAS No. |
300732-22-3 |
|---|---|
Molecular Formula |
C18H11N5O2 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
4-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid |
InChI |
InChI=1S/C18H11N5O2/c19-9-12-15-17(22-14-4-2-1-3-13(14)21-15)23(16(12)20)11-7-5-10(6-8-11)18(24)25/h1-8H,20H2,(H,24,25) |
InChI Key |
IYEGONGDMXONML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)C(=O)O)N)C#N |
solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-AMINO-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-1-YL)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2-AMINO-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-1-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can modify the cyano group to yield different functional groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce amine or aldehyde derivatives.
Scientific Research Applications
4-(2-AMINO-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-1-YL)BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(2-AMINO-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-1-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting cellular processes. The exact pathways depend on the specific biological context but often involve disruption of signaling pathways critical for cell growth and survival .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features
The compound is compared to two structurally related derivatives (Table 1):
Table 1: Comparative Analysis of Structural Analogs
Detailed Analysis
Core Structure Differences
- Pyrroloquinoxaline vs. Quinoxaline: The main compound and ’s derivative share a pyrroloquinoxaline core but differ in ring fusion (pyrrolo[3,2-b] vs. pyrrolo[2,3-b]), altering substituent positions. ’s compound lacks the fused pyrrole ring, reducing π-conjugation and electron deficiency compared to the main compound .
Functional Group Impact
- Solubility : The main compound’s free carboxylic acid (-COOH) enhances aqueous solubility, whereas ’s methyl ester (-COOCH₃) is more lipophilic, favoring membrane permeability. ’s thiophene sulfonyl group (-SO₂NH-) introduces polarizability but may reduce solubility in polar solvents .
- Electron Effects: The main compound’s -CN group is strongly electron-withdrawing, stabilizing the quinoxaline core’s electron-deficient state.
Biological Activity
4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrroloquinoxalines have been shown to induce apoptosis in various cancer cell lines through caspase activation pathways. The compound's structural features suggest potential activity against breast cancer cells, as observed in related studies where analogs demonstrated low nanomolar EC50 values in cell growth inhibition assays .
2. Enzyme Inhibition
BindingDB provides data showing that this compound acts as an inhibitor for specific enzymes involved in cellular processes. For example, it has been identified as a target for posterior segregation in Caenorhabditis elegans, with an EC50 value indicating a moderate binding affinity (3.00E+5 nM) . This suggests that the compound may influence gene expression pathways critical for development and cellular function.
| Target | Organism | EC50 (nM) |
|---|---|---|
| Posterior Segregation | C. elegans | 300000 |
The mechanism by which this compound exerts its biological effects may involve modulation of protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Studies on benzoic acid derivatives have shown their ability to enhance these pathways, which are crucial for maintaining cellular homeostasis and regulating apoptosis .
Case Studies
A case study focusing on structural analogs of this compound revealed that specific substitutions at the 4-position significantly influenced biological activity. For example, certain derivatives displayed enhanced apoptosis induction in breast cancer cell lines compared to others lacking these modifications . This highlights the importance of structural optimization in developing effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
